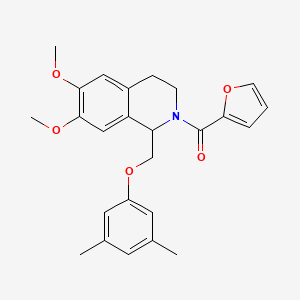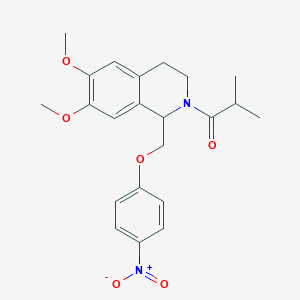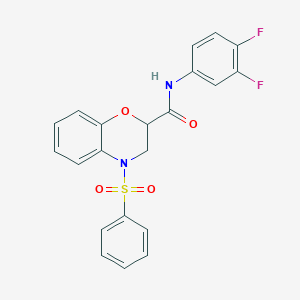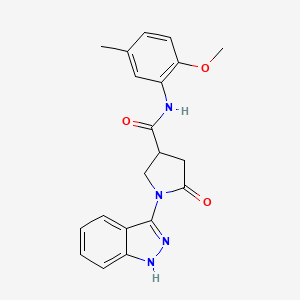![molecular formula C13H8N4S2 B11227086 2-(Thiophen-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11227086.png)
2-(Thiophen-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining thiophene and triazolopyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-tubercular agent.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Materials Science: In photocatalysis, it can act as an electron donor or acceptor, facilitating the generation of reactive species under light irradiation.
Comparison with Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[3,4-b][1,3,4]thiadiazine
- Triazolo[4,3-b][1,2,4,5]tetrazine
Uniqueness: 2-(Thiophen-2-yl)-7-(thiophen-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of thiophene and triazolopyrimidine rings, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C13H8N4S2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-thiophen-2-yl-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H8N4S2/c1-2-11(19-6-1)12-15-13-14-5-3-10(17(13)16-12)9-4-7-18-8-9/h1-8H |
InChI Key |
SAKOBYVBIFQOOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CC=NC3=N2)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-bromophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11227003.png)
![2-[Methyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11227009.png)
![6-allyl-N-(4-ethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11227010.png)
![4-(4-benzylpiperazin-1-yl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11227020.png)
![N,N-diethyl-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11227036.png)
![Ethyl 4-{5,7-diphenyl-7H-pyrrolo[2,3-D]pyrimidin-4-YL}piperazine-1-carboxylate](/img/structure/B11227043.png)
![1-(3-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11227046.png)
![N-(2-methoxyphenyl)-2-{4-[(4-methylpiperidin-1-yl)carbonyl]-2-oxoquinolin-1(2H)-yl}acetamide](/img/structure/B11227051.png)
![N-(4-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11227057.png)

![N-[4-(acetylamino)phenyl]-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11227069.png)



